

Elucidating the Molecular Architecture of Rubropunctatin: A Technical Guide

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Compound of Interest		
Compound Name:	Rubropunctatin	
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This whitepaper provides a comprehensive technical overview of the chemical structure elucidation of **Rubropunctatin**, a polyketide natural product isolated from Monascus species. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed guide to the spectroscopic and analytical techniques that have been pivotal in defining the molecule's complex architecture.

Introduction

Rubropunctatin is a bioactive secondary metabolite known for its distinctive orange-red pigmentation and various pharmacological activities, including anticancer and antimicrobial properties. The elucidation of its chemical structure has been a cornerstone for understanding its biological function and for the potential development of novel therapeutic agents. This guide synthesizes the key experimental data and methodologies that have contributed to the definitive structural assignment of **Rubropunctatin**.

Physicochemical and Spectroscopic Data

The structural elucidation of **Rubropunctatin** has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. The collective data from these methods have established the molecular formula as C₂₁H₂₂O₅ and have provided the basis for its detailed structural assignment.[1][2]



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been fundamental in determining the carbon skeleton and the connectivity of protons within the **Rubropunctatin** molecule. While the original detailed spectral data from the initial discovery is not readily available in modern databases, analysis of published data and predictive models provide the following expected chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for **Rubropunctatin**

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.5	d	1H	Olefinic Proton
~6.8	d	1H	Olefinic Proton
~6.2	S	1H	Furan Proton
~4.5	q	1H	Methine Proton
~2.8	t	2H	Methylene Protons
~1.6	m	4H	Methylene Protons
~1.4	S	3H	Methyl Protons
~1.0	t	3H	Methyl Protons
~1.9	d	3H	Methyl Protons

Table 2: Predicted ¹³C NMR Spectral Data for **Rubropunctatin**



Chemical Shift (δ) ppm	Carbon Type
~198	C=O (Ketone)
~170	C=O (Lactone)
~160	C=C (Olefinic)
~145	C=C (Olefinic)
~140	C=C (Furan)
~115	C=C (Furan)
~110	C=C (Olefinic)
~105	C=C (Olefinic)
~90	Quaternary Carbon
~80	Methine Carbon
~45	Methylene Carbon
~35	Methylene Carbon
~30	Methylene Carbon
~25	Methylene Carbon
~22	Methyl Carbon
~20	Methyl Carbon
~14	Methyl Carbon

Mass Spectrometry (MS)

Mass spectrometry has been crucial for determining the molecular weight of **Rubropunctatin** and for providing information about its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) confirms the molecular formula $C_{21}H_{22}O_5$. The fragmentation pattern in electron ionization (EI-MS) is expected to show characteristic losses corresponding to the different functional groups present in the molecule.



Table 3: Expected Mass Spectrometry Fragmentation Data for Rubropunctatin

m/z	Relative Intensity (%)	Proposed Fragment
354	Moderate	[M]+ (Molecular Ion)
283	High	[M - C ₅ H ₁₁] ⁺
255	Moderate	[M - C ₅ H ₁₁ CO] ⁺
187	High	[C11H7O3]+

Experimental Protocols

The structural elucidation of natural products like **Rubropunctatin** relies on a series of well-defined experimental procedures.

Isolation and Purification

Rubropunctatin is typically isolated from the fermentation broth of Monascus species. The process involves:

- Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate
 or chloroform.
- Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the different pigment components.
- Crystallization: The fractions containing Rubropunctatin are combined, concentrated, and the compound is purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Spectroscopic Analysis

 NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃).
 Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

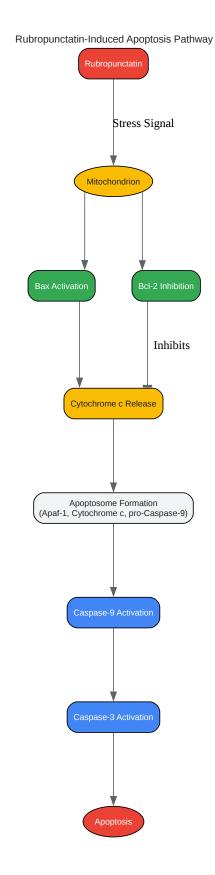


- Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or Orbitrap mass spectrometer to confirm the elemental composition. Electron ionization (EI) mass spectra are recorded to study the fragmentation pattern.
- X-ray Crystallography: Single crystals of Rubropunctatin, if obtainable, are analyzed by X-ray diffraction. The diffraction data is used to solve the crystal structure and determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. To date, a publicly available Crystallographic Information File (CIF) for Rubropunctatin has not been identified.

Signaling Pathway Modulation: Induction of Apoptosis

Rubropunctatin has been shown to exert its cytotoxic effects on cancer cells by inducing apoptosis, or programmed cell death. The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis.



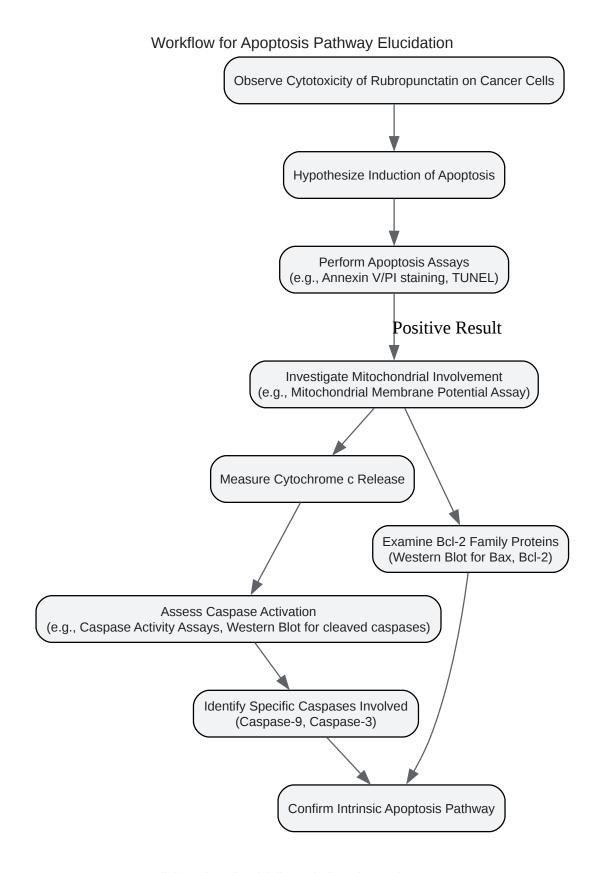


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Rubropunctatin's induction of the intrinsic apoptotic pathway.



The logical workflow for identifying this pathway is as follows:



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Logical workflow for elucidating the apoptotic mechanism.

Conclusion

The chemical structure of **Rubropunctatin** has been unequivocally established through a combination of classical chemical degradation and modern spectroscopic techniques. Its polyketide backbone, featuring a unique fused ring system, is responsible for its characteristic properties and biological activities. The understanding of its structure and its ability to induce apoptosis provides a solid foundation for further research into its therapeutic potential. This guide serves as a technical resource for scientists working on the discovery and development of natural product-based pharmaceuticals.

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